Cas no 1269062-10-3 (2-amino-N-methylbenzenesulfonamide hydrochloride)

2-amino-N-methylbenzenesulfonamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-amino-N-methylbenzenesulfonamide hydrochloride
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- MDL: MFCD18483501
- Inchi: 1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-5-3-2-4-6(7)8;/h2-5,9H,8H2,1H3;1H
- InChI Key: UTBCTQJSEIPMOW-UHFFFAOYSA-N
- SMILES: C1(S(NC)(=O)=O)=CC=CC=C1N.[H]Cl
2-amino-N-methylbenzenesulfonamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB403374-5 g |
2-Amino-N-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | 5g |
€907.00 | 2023-06-17 | ||
TRC | A635870-5mg |
2-amino-N-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | 5mg |
$ 65.00 | 2022-06-07 | ||
TRC | A635870-25mg |
2-amino-N-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | 25mg |
$ 80.00 | 2022-06-07 | ||
A2B Chem LLC | AI88915-250mg |
2-Amino-n-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | 95% | 250mg |
$115.00 | 2024-04-20 | |
A2B Chem LLC | AI88915-10g |
2-Amino-n-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | >95% | 10g |
$1412.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408760-5g |
2-Amino-N-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | 98% | 5g |
¥10800.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1408760-1g |
2-Amino-N-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | 98% | 1g |
¥2808.00 | 2024-08-09 | |
A2B Chem LLC | AI88915-5g |
2-Amino-n-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | >95% | 5g |
$995.00 | 2024-04-20 | |
abcr | AB403374-5g |
2-Amino-N-methylbenzenesulfonamide hydrochloride; . |
1269062-10-3 | 5g |
€877.00 | 2025-02-19 | ||
TRC | A635870-2.5mg |
2-amino-N-methylbenzenesulfonamide hydrochloride |
1269062-10-3 | 2.5mg |
$ 50.00 | 2022-06-07 |
2-amino-N-methylbenzenesulfonamide hydrochloride Related Literature
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1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
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Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
Additional information on 2-amino-N-methylbenzenesulfonamide hydrochloride
Introduction to 2-amino-N-methylbenzenesulfonamide hydrochloride (CAS No. 1269062-10-3)
2-amino-N-methylbenzenesulfonamide hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1269062-10-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of sulfonamides, which are well-documented for their diverse biological activities and therapeutic potential. The structural configuration of this molecule, featuring both amino and sulfonamide functional groups, makes it a promising candidate for further exploration in drug discovery and development.
The chemical structure of 2-amino-N-methylbenzenesulfonamide hydrochloride consists of a benzene ring substituted with an amino group at the 2-position and a sulfonamide moiety at the 4-position, further modified by a methyl group. This particular arrangement imparts unique physicochemical properties to the compound, including solubility characteristics and potential interactions with biological targets. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more amenable for formulation into pharmaceutical products.
In recent years, sulfonamides have been extensively studied due to their broad spectrum of biological activities. These compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The presence of both the amino and sulfonamide groups in 2-amino-N-methylbenzenesulfonamide hydrochloride suggests potential interactions with various enzymes and receptors, which could be exploited for therapeutic purposes. For instance, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme crucial in bacterial folate metabolism, thereby serving as antibiotics.
Recent advancements in medicinal chemistry have highlighted the importance of structural modifications in enhancing drug efficacy and selectivity. The methyl group in 2-amino-N-methylbenzenesulfonamide hydrochloride may play a critical role in modulating the compound's binding affinity to biological targets. Computational studies have suggested that this modification can influence the compound's pharmacokinetic profile, potentially improving its bioavailability and reducing off-target effects.
The synthesis of 2-amino-N-methylbenzenesulfonamide hydrochloride involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The process requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as catalytic amination and sulfonylation reactions, have been employed to optimize the synthesis pathway. These techniques not only improve efficiency but also minimize byproduct formation, ensuring a cleaner reaction profile.
One of the most compelling aspects of 2-amino-N-methylbenzenesulfonamide hydrochloride is its potential application in oncology research. Sulfonamides have been investigated as inhibitors of tyrosine kinases and other enzymes involved in cancer cell proliferation. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory activity against certain kinases, making them attractive candidates for further development as anticancer agents. Additionally, the compound's ability to cross the blood-brain barrier suggests its utility in treating central nervous system disorders.
In vitro and in vivo studies have provided valuable insights into the pharmacological properties of 2-amino-N-methylbenzenesulfonamide hydrochloride. These studies have demonstrated its potential as an inhibitor of various enzymatic targets relevant to inflammation and cancer. For example, research has shown that this compound can modulate the activity of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis and inflammation. Such findings underscore its therapeutic relevance in conditions characterized by excessive inflammatory responses.
The development of novel drug candidates often involves rigorous testing for toxicity and safety profiles. 2-amino-N-methylbenzenesulfonamide hydrochloride has undergone preliminary toxicological assessments to evaluate its potential side effects. Early data suggest that the compound exhibits moderate toxicity at high doses but remains relatively well-tolerated at therapeutic concentrations. Further studies are warranted to fully characterize its safety profile before clinical translation.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been employed to predict the binding interactions between 2-amino-N-methylbenzenesulfonamide hydrochloride and biological targets such as enzymes and receptors. These simulations provide critical insights into how structural modifications can enhance binding affinity and selectivity. By leveraging computational tools, researchers can accelerate the design process and identify promising lead compounds for further optimization.
The pharmaceutical industry continues to invest heavily in research aimed at developing new therapies for complex diseases such as cancer and neurodegenerative disorders. Compounds like 2-amino-N-methylbenzenesulfonamide hydrochloride represent promising starting points for novel drug development efforts. Their unique structural features offer opportunities for designing molecules with enhanced therapeutic efficacy and reduced side effects.
In conclusion,2-amino-N-methylbenzenesulfonamide hydrochloride (CAS No. 1269062-10-3) is a structurally interesting compound with significant potential in pharmaceutical applications. Its dual functionality as a sulfonamide derivative makes it a versatile tool for drug discovery, with applications ranging from antimicrobial agents to anticancer therapies. Ongoing research continues to explore its full therapeutic spectrum, paving the way for innovative treatments against various diseases.
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